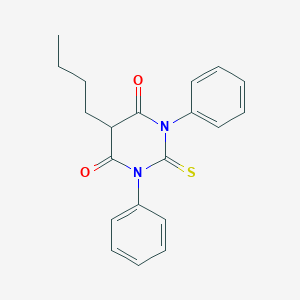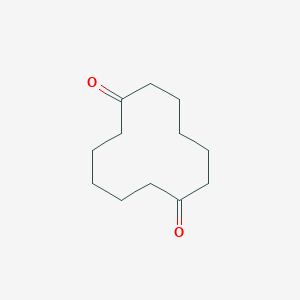
Cyclododecane-1,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclododecane-1,7-dione, also known as cyclododecanedione, is a cyclic diketone with the chemical formula C12H18O2. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. Cyclododecanedione has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biomedical research.
Applications De Recherche Scientifique
Cyclododecanedione has been widely used as a building block in organic synthesis due to its unique cyclic structure and high reactivity. It can undergo various chemical reactions, such as reduction, oxidation, and condensation, to form a wide range of derivatives with different functional groups. These derivatives can be further utilized in the synthesis of polymers, surfactants, and other organic compounds.
In addition, Cyclododecane-1,7-dioneedione has shown promising results in biomedical research as a potential anticancer agent. Studies have demonstrated that Cyclododecane-1,7-dioneedione can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Cyclododecanedione's anticancer properties are attributed to its ability to induce oxidative stress and DNA damage in cancer cells.
Mécanisme D'action
The mechanism of action of Cyclododecane-1,7-dioneedione in cancer cells involves the activation of the caspase cascade, which leads to apoptosis. Caspases are a family of proteases that play a crucial role in the apoptotic pathway. Cyclododecanedione can activate caspase-3 and caspase-9, which are involved in the execution of apoptosis. It can also induce the release of cytochrome c from mitochondria, which activates caspase-9.
Effets Biochimiques Et Physiologiques
Cyclododecanedione has been shown to have several biochemical and physiological effects in cancer cells. It can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids. Cyclododecanedione can also inhibit the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can further enhance ROS production.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclododecanedione has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified by recrystallization. It is also highly reactive and can undergo various chemical reactions to form a wide range of derivatives. However, Cyclododecane-1,7-dioneedione has some limitations as well. It is insoluble in water, which can make it difficult to handle in aqueous solutions. It is also highly reactive and can be hazardous if not handled properly.
Orientations Futures
There are several future directions for the research on Cyclododecane-1,7-dioneedione. One potential area of research is the development of Cyclododecane-1,7-dioneedione derivatives with enhanced anticancer properties. These derivatives could be designed to target specific cancer cells or to overcome drug resistance. Another area of research is the investigation of Cyclododecane-1,7-dioneedione's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of novel synthesis methods for Cyclododecane-1,7-dioneedione and its derivatives could lead to more efficient and sustainable production methods.
Méthodes De Synthèse
Cyclododecanedione can be synthesized through several methods, including the oxidation of Cyclododecane-1,7-dioneol, the cyclization of Cyclododecane-1,7-dioneone, and the oxidative cleavage of cyclododecatriene. The most commonly used method is the oxidation of Cyclododecane-1,7-dioneol using potassium permanganate or sodium dichromate as the oxidizing agent. The reaction yields Cyclododecane-1,7-dioneedione and water as the byproduct. The purity of the obtained product can be improved by recrystallization from organic solvents.
Propriétés
Numéro CAS |
10329-90-5 |
|---|---|
Nom du produit |
Cyclododecane-1,7-dione |
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
cyclododecane-1,7-dione |
InChI |
InChI=1S/C12H20O2/c13-11-7-3-1-4-8-12(14)10-6-2-5-9-11/h1-10H2 |
Clé InChI |
VUYDJCCPGNUSHU-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)CCCCCC(=O)CC1 |
SMILES canonique |
C1CCC(=O)CCCCCC(=O)CC1 |
Synonymes |
1,7-Cyclododecanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



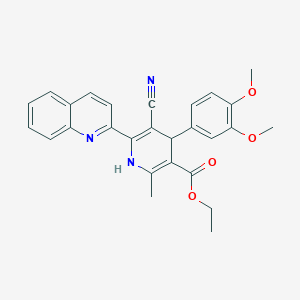

![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)
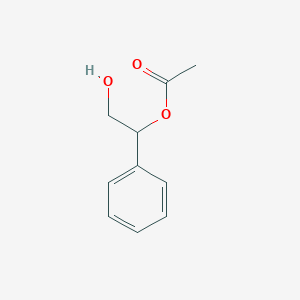
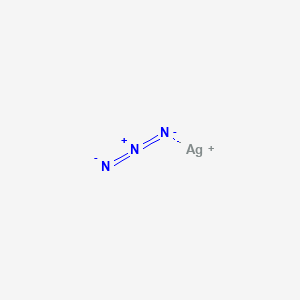
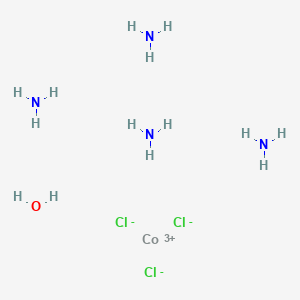
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)
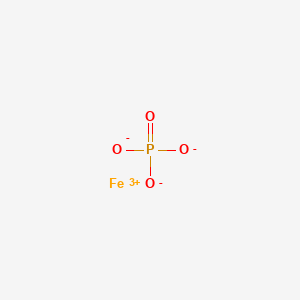
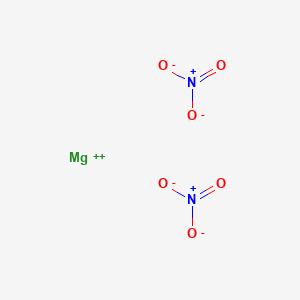

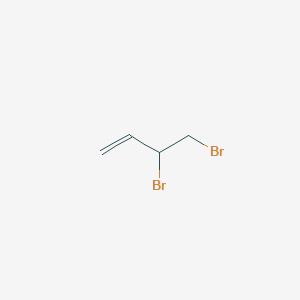
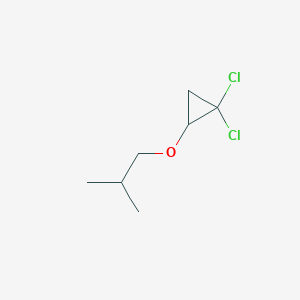
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)
